Cas no 959961-23-0 (AD 01)

AD 01 structure
AD 01 structure
商品名:AD 01
CAS番号:959961-23-0
MF:C115H187N33O42
メガワット:2703.91120743752
CID:4742706
PubChem ID:138991787

AD 01 化学的及び物理的性質

名前と識別子

    • AD 01
    • (4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-
    • L-Glutaminyl-L-isoleucyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-arginyl-L-α-aspartyl-L-proly
    • L-Glutaminyl-L-isoleucyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-arginyl-L-α-aspartyl-L-prolyl-L-prolyl-L-threonyl-L-α-glutamyl-L-threonyl-L-leucyl-L-α-glutamyl-L-leucyl-L-α-glutamyl-L-valyl-L-seryl-L-prolyl-L-α-aspartyl-L-prolyl-L-alanyl-L-serine (ACI)
    • L
    • 10: PN: WO2007141533 SEQID: 10 claimed sequence
    • 2: PN: WO2017221011 SEQID: 4 claimed protein
    • 34-57-Immunophilin FKBPL (FK 506-binding protein-like) (human)
    • 3: PN: WO2018109491 SEQID: 4 claimed protein
    • 6: PN: WO2022061001 SEQID: 6 claimed protein
    • H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH
    • EX-A7468
    • DA-70581
    • 959961-23-0
    • インチ: 1S/C115H187N33O42/c1-12-55(8)87(141-91(167)59(116)27-33-78(117)153)105(181)131-61(21-14-40-125-115(122)123)92(168)127-62(28-34-79(118)154)94(170)133-66(29-35-80(119)155)108(184)144-41-16-23-74(144)101(177)130-60(20-13-39-124-114(120)121)93(169)136-69(48-84(162)163)110(186)148-45-19-26-77(148)112(188)147-44-18-25-76(147)103(179)143-89(58(11)152)106(182)132-65(32-38-83(160)161)97(173)142-88(57(10)151)107(183)135-68(47-53(4)5)99(175)128-63(30-36-81(156)157)95(171)134-67(46-52(2)3)98(174)129-64(31-37-82(158)159)96(172)140-86(54(6)7)104(180)138-71(50-149)111(187)146-43-17-24-75(146)102(178)137-70(49-85(164)165)109(185)145-42-15-22-73(145)100(176)126-56(9)90(166)139-72(51-150)113(189)190/h52-77,86-89,149-152H,12-51,116H2,1-11H3,(H2,117,153)(H2,118,154)(H2,119,155)(H,126,176)(H,127,168)(H,128,175)(H,129,174)(H,130,177)(H,131,181)(H,132,182)(H,133,170)(H,134,171)(H,135,183)(H,136,169)(H,137,178)(H,138,180)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,179)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,189,190)(H4,120,121,124)(H4,122,123,125)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,86-,87-,88-,89-/m0/s1
    • InChIKey: MBICTOITIIILAZ-UNWACOBVSA-N
    • ほほえんだ: O=C([C@@H]1CCCN1C([C@H](CC(=O)O)NC([C@H](CCCNC(=N)N)NC([C@@H]1CCCN1C([C@H](CCC(N)=O)NC([C@H](CCC(N)=O)NC([C@H](CCCNC(=N)N)NC([C@H]([C@@H](C)CC)NC([C@H](CCC(N)=O)N)=O)=O)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CCC(=O)O)C(N[C@@H](CC(C)C)C(N[C@@H](CCC(=O)O)C(N[C@@H](C(C)C)C(N[C@@H](CO)C(N1CCC[C@H]1C(N[C@@H](CC(=O)O)C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(=O)O)CO)=O)C)=O)=O)=O)=O)=O)=O)=O)=O)=O)CC(C)C)=O)[C@@H](C)O)=O)CCC(=O)O)=O)[C@@H](C)O)=O

計算された属性

  • せいみつぶんしりょう: 2703.354492g/mol
  • どういたいしつりょう: 2702.351137g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 38
  • 水素結合受容体数: 45
  • 重原子数: 190
  • 回転可能化学結合数: 85
  • 複雑さ: 6410
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 27
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -14.1
  • ぶんしりょう: 2703.9g/mol
  • トポロジー分子極性表面積: 1210Ų

AD 01 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
JNB96123-1 mg
AD 01
959961-23-0
1mg
$479.33 2023-01-04
MedChemExpress
HY-P2284-5mg
AD 01
959961-23-0 97.03%
5mg
¥8800 2024-04-15
MedChemExpress
HY-P2284-1mg
AD 01
959961-23-0 97.03%
1mg
¥3500 2024-04-15
1PlusChem
1P01LMTP-1mg
AD 01
959961-23-0 97%
1mg
$437.00 2024-04-19
Biosynth
JNB96123-10 mg
AD 01
959961-23-0
10mg
$2,492.50 2023-01-04
TargetMol Chemicals
TP2079-1mg
AD 01
959961-23-0
1mg
¥ 2450 2024-07-20
1PlusChem
1P01LMTP-5mg
AD 01
959961-23-0 97%
5mg
$1044.00 2024-04-19
Biosynth
JNB96123-25 mg
AD 01
959961-23-0
25mg
$4,673.75 2023-01-04
Biosynth
JNB96123-5 mg
AD 01
959961-23-0
5mg
$1,557.80 2023-01-04
MedChemExpress
HY-P2284-10mg
AD 01
959961-23-0 97.03%
10mg
¥14000 2023-08-31

AD 01 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.2 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.3 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.4 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.5 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.6 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.7 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.8 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.9 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.10 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.11 Reagents: Diisopropylcarbodiimide ,  Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.12 Reagents: Trifluoroacetic acid ,  Thioanisole ,  Triisopropylsilane Solvents: Water ;  2 h, rt
リファレンス
Continuous flow bioconjugations of NIR-AZA fluorophores via strained alkyne cycloadditions with intra-chip fluorogenic monitoring
Fitzgerald, Sheila ; O'Shea, Donal F., Chemistry - A European Journal, 2022, 28(11),

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Cd44 targeted multi-arm conjugate
, China, , ,

AD 01 Raw materials

AD 01 Preparation Products

AD 01 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:959961-23-0)AD 01
A1042317
清らかである:99%/99%
はかる:1mg/5mg
価格 ($):439.0/1103.0